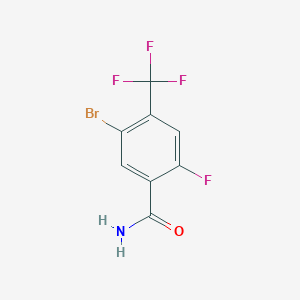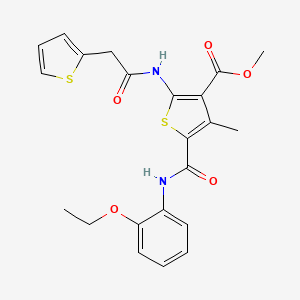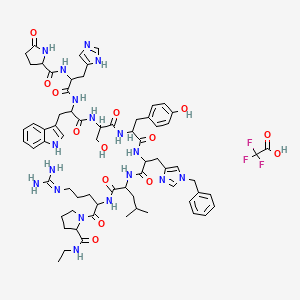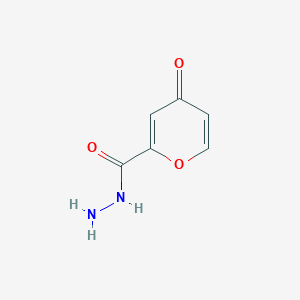![molecular formula C17H14Br2 B12078965 2',7'-Dibromospiro[cyclopentane-1,9'-fluorene] CAS No. 441771-49-9](/img/structure/B12078965.png)
2',7'-Dibromospiro[cyclopentane-1,9'-fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo-: is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Métodos De Preparación
The synthesis of Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- typically involves a multi-step process. One common method starts with fluorene, which undergoes bromination to introduce bromine atoms at the 2’ and 7’ positions. This is followed by a cyclization reaction to form the spiro structure. The reaction conditions often involve the use of palladium-catalyzed C–C cross-coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as phenylacetylene or boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Cross-Coupling Reactions: These are commonly used to introduce various substituents, enhancing the compound’s photophysical properties.
Aplicaciones Científicas De Investigación
Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- has several scientific research applications:
Organic Electronics: It is used as a blue-emitting material in organic light-emitting diodes (OLEDs) due to its high photoluminescence efficiency and thermal stability.
Photonics and Optoelectronics: The compound’s unique structure and properties make it suitable for use in photonic devices and optoelectronic applications.
Material Science: It is used in the development of new high-performance materials with desirable optical and electronic properties.
Mecanismo De Acción
The mechanism by which Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- exerts its effects is primarily through its electronic properties. The spiro structure provides rigidity and stability, while the bromine atoms can participate in various chemical reactions to modify the compound’s properties. The molecular targets and pathways involved are typically related to its use in electronic and photonic devices, where it acts as a luminescent material or a charge transport material .
Comparación Con Compuestos Similares
Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- can be compared with other spiro compounds such as:
Spiro[fluorene-9,9’-xanthene]: This compound is used in similar applications but has different photophysical properties.
Spirobifluorene: Known for its use in organic electronics, it has a different structure but shares some similar applications.
The uniqueness of Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- lies in its specific substitution pattern and the resulting properties, which make it particularly suitable for blue-emitting materials in OLEDs .
Propiedades
Número CAS |
441771-49-9 |
|---|---|
Fórmula molecular |
C17H14Br2 |
Peso molecular |
378.1 g/mol |
Nombre IUPAC |
2',7'-dibromospiro[cyclopentane-1,9'-fluorene] |
InChI |
InChI=1S/C17H14Br2/c18-11-3-5-13-14-6-4-12(19)10-16(14)17(15(13)9-11)7-1-2-8-17/h3-6,9-10H,1-2,7-8H2 |
Clave InChI |
DNBOHWXTNJCCSR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12078929.png)
![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12078934.png)

![3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12078949.png)




